- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compoundsSynthesis, 1995, (11), 1362-4,
Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)
2-Hydroxyquinolin-3-carbaldehyd ist eine hochreine chemische Verbindung mit der Summenformel C₁₀H₇NO₂, die als wichtiges Zwischenprodukt in der organischen Synthese dient. Die Verbindung zeichnet sich durch ihre reaktive Aldehydgruppe und die Hydroxygruppe am Chinolin-Gerüst aus, was sie vielseitig für weitere Derivatisierungen einsetzbar macht. Aufgrund dieser funktionellen Gruppen eignet sie sich besonders für die Herstellung von komplexeren Heterocyclen, Liganden für Metallkomplexe und pharmazeutischen Wirkstoffen. Die hohe Reinheit und Stabilität des Produkts gewährleisten reproduzierbare Ergebnisse in Forschungs- und Entwicklungsprozessen. Zudem ermöglicht die strukturelle Einzigartigkeit von 2-Hydroxyquinolin-3-carbaldehyd präzise Steuerung in Synthesereaktionen, was es zu einem wertvollen Baustein in der medizinischen Chemie und Materialwissenschaft macht.

91301-03-0 structure
Produktname:2-Hydroxyquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
- 2(1H)-Quinolinone-3-carboxaldehyde
- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
- 2-hydroxyquinoline-3-carbaldehyde
- 2-oxo-1H-quinoline-3-carbaldehyde
- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
- 2-Hydroxy-3-formylquinoline
- 2-Hydroxy-3-quinolinecarboxaldehyde
- 2-Hydroxy-quinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
- 3-Formyl-2-hydroxyquinoline
- 3-Formyl-2-quinolone
- 3-Formylcarbostyril
- 3-Formylquinolin-2(1H)-one
- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
- CHEMBL3609843
- STL381739
- BP-10827
- 91301-03-0
- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
- DTXSID30343371
- Oprea1_039486
- SY042010
- Z56974846
- Oprea1_305229
- AKOS000320276
- MFCD02642162
- 2-Hydroxy-3-quinolinecarbaldehyde #
- MFCD00563443
- quinolone-3-carbaldehyde
- WLZ3334
- 3-FORMYL-2QUINOLONE
- SCHEMBL98219
- BBL028761
- STK050769
- H-2008
- F0342-0036
- EN300-07553
- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
- AB11914
- J-510204
- AKOS000270322
- CS-0117078
- 2-Hydroxyquinoline-3-carbaldehyde
-
- MDL: MFCD00563443
- Inchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
- InChI-Schlüssel: VWHKEYXRRNSJTN-UHFFFAOYSA-N
- Lächelt: O=CC1C(=O)NC2C(=CC=CC=2)C=1
Berechnete Eigenschaften
- Genaue Masse: 173.04800
- Monoisotopenmasse: 173.047678466g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 270
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 46.2Ų
Experimentelle Eigenschaften
- Schmelzpunkt: >250°C
- Siedepunkt: 434.9℃ at 760 mmHg
- PSA: 50.19000
- LogP: 1.75290
- Sensibilität: Air Sensitive
2-Hydroxyquinoline-3-carbaldehyde Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302-H319
- Warnhinweis: P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36
- Sicherheitshinweise: 26
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
2-Hydroxyquinoline-3-carbaldehyde Zolldaten
- HS-CODE:2933499090
- Zolldaten:
China Zollkodex:
2933499090Übersicht:
2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-Hydroxyquinoline-3-carbaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229626-1g |
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde |
91301-03-0 | 95% | 1g |
$89 | 2022-08-31 | |
Enamine | EN300-07553-5.0g |
2-hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 95% | 5g |
$260.0 | 2023-05-01 | |
Enamine | EN300-07553-0.05g |
2-hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 95% | 0.05g |
$23.0 | 2023-10-28 | |
eNovation Chemicals LLC | D767695-10g |
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |
91301-03-0 | 95% | 10g |
$495 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 500mg |
2485.0CNY | 2021-08-04 | ||
TRC | H947170-100mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 100mg |
$144.00 | 2023-05-18 | ||
TRC | H947170-25mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 25mg |
$64.00 | 2023-05-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 1g |
¥6022.00 | 2023-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-1g |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 1g |
4144.0CNY | 2021-07-07 | ||
eNovation Chemicals LLC | D767695-5g |
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |
91301-03-0 | 95% | 5g |
$190 | 2024-06-07 |
2-Hydroxyquinoline-3-carbaldehyde Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculationBioorganic Chemistry, 2023, 136,,
Synthetic Routes 3
Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
Referenz
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilitiesJournal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),,
Synthetic Routes 4
Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
Referenz
- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivativesEuropean Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium acetate ; 2.2 min
Referenz
- Effective microwave synthesis of some ring fused quinolinesElixir Online Journal, 2012, 9131, 9131-9133,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR AmyloidogenesisBulletin of the Korean Chemical Society, 2015, 36(2), 719-722,
Synthetic Routes 7
Reaktionsbedingungen
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referenz
- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivativesAsian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
Referenz
- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer ActivityChemistrySelect, 2022, 7(31),,
Synthetic Routes 9
Reaktionsbedingungen
Referenz
- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agentsBioorganic Chemistry, 2021, 106,,
Synthetic Routes 10
Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
Referenz
- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gpScientific Reports, 2021, 11(1),,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium acetate ; 2 min
Referenz
- Recent approach to the synthesis of 3-formylquinolin-2(1H)-onesInternational Journal of Current Research, 2013, 5(5), 1046-1048,
Synthetic Routes 12
Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
Referenz
- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitorsBioorganic Chemistry, 2020, 94,,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid , Water ; rt; rt → reflux; 3 h, reflux
Referenz
- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-DiaminesEuropean Journal of Organic Chemistry, 2010, (2), 317-325,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water
Referenz
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agentsMedChemComm, 2017, 8(6), 1158-1172,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Solvents: Water ; 0 - 5 °C; 8 h, 80 - 90 °C
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
Referenz
- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexesHeterocyclic Letters, 2015, 5(2), 251-259,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Water
Referenz
- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive CompoundsJournal of Heterocyclic Chemistry, 2017, 54(1), 131-136,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
Referenz
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolinesJournal of Heterocyclic Chemistry, 1989, 26(6), 1589-94,
2-Hydroxyquinoline-3-carbaldehyde Raw materials
- 2-HYDROXYQUINOLINE
- 2-Chloroquinoline
- Ethyl formate
- 2-Chloroquinoline-3-carbaldehyde
- 2-Iodoquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde Preparation Products
2-Hydroxyquinoline-3-carbaldehyde Verwandte Literatur
-
Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365
-
M. Hossein Khalilian,Saber Mirzaei,Avat (Arman) Taherpour New J. Chem. 2015 39 9313
-
Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740
-
Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365
-
Eswaran Ramachandran,Duraisamy Senthil Raja,Joshua L. Mike,Timothy R. Wagner,Matthias Zeller,Karuppannan Natarajan RSC Adv. 2012 2 8515
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde

Reinheit:99%/99%
Menge:5g/25g
Preis ($):271.0/949.0